molecular formula C9H7Br3O2 B12848240 Methyl 2-bromo-3-(dibromomethyl)benzoate

Methyl 2-bromo-3-(dibromomethyl)benzoate

Cat. No.: B12848240
M. Wt: 386.86 g/mol
InChI Key: QPPZPXVHEHSSHO-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-(dibromomethyl)benzoate is an organic compound with the molecular formula C9H7Br3O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine atoms and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-(dibromomethyl)benzoate typically involves the bromination of methyl benzoate derivatives. One common method is the bromination of methyl 2-bromobenzoate using bromine or other brominating agents such as N-bromo succinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a low temperature to prevent over-bromination and ensure selective substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-(dibromomethyl)benzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl ester group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products Formed

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Reduction: Formation of less brominated benzoate derivatives.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 2-bromo-3-(dibromomethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the preparation of various derivatives.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-(dibromomethyl)benzoate involves its interaction with molecular targets through its bromine atoms and ester group. The bromine atoms can form halogen bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Methyl 2-bromo-3-(dibromomethyl)benzoate can be compared with other similar compounds such as:

    Methyl 2-bromobenzoate: Lacks the additional bromine atoms, making it less reactive in certain substitution reactions.

    Methyl 3-bromobenzoate: The bromine atom is positioned differently, affecting its reactivity and interaction with nucleophiles.

    Methyl 2,5-dibromobenzoate: Contains two bromine atoms at different positions, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7Br3O2

Molecular Weight

386.86 g/mol

IUPAC Name

methyl 2-bromo-3-(dibromomethyl)benzoate

InChI

InChI=1S/C9H7Br3O2/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4,8H,1H3

InChI Key

QPPZPXVHEHSSHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1Br)C(Br)Br

Origin of Product

United States

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